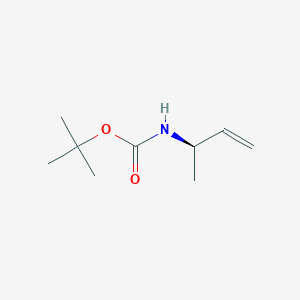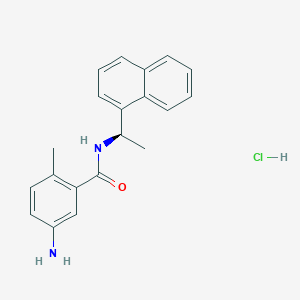
(R)-5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a naphthalene moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide hydrochloride typically involves multiple steps. One common approach is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and dimethoxyethane (DME), and temperatures ranging from -30°C to +50°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process may include steps like recrystallization and purification using chromatography techniques to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
®-5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
®-5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes . The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
Polynitroaromatic compounds: Used in various chemical reactions and industrial applications.
Uniqueness
®-5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide hydrochloride is unique due to its specific structure, which includes both an amino group and a naphthalene moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research.
Propiedades
Fórmula molecular |
C20H21ClN2O |
|---|---|
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C20H20N2O.ClH/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17;/h3-12,14H,21H2,1-2H3,(H,22,23);1H/t14-;/m1./s1 |
Clave InChI |
LOJCZCWYRBYTKX-PFEQFJNWSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)N)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32.Cl |
SMILES canónico |
CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Methylimidazo[1,2-a]pyrazin-8-yl)ethan-1-one](/img/structure/B12845191.png)
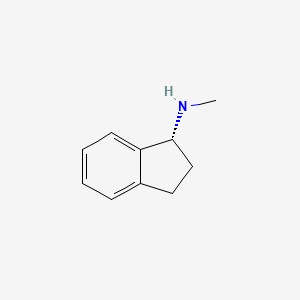
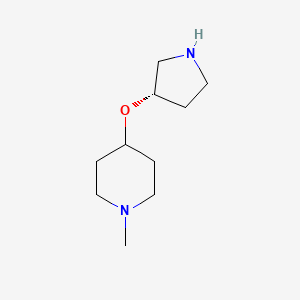
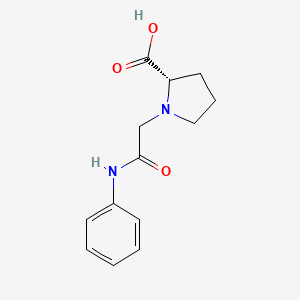
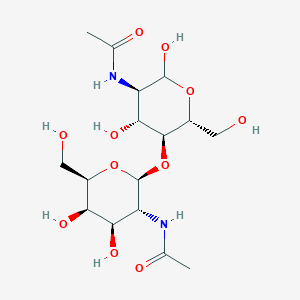
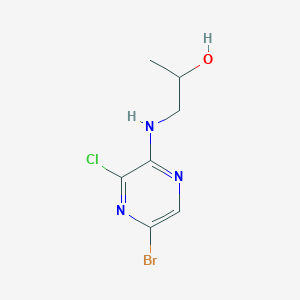

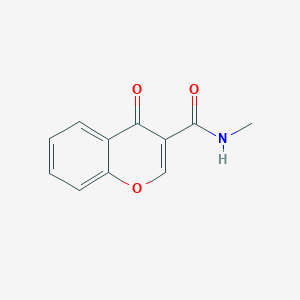

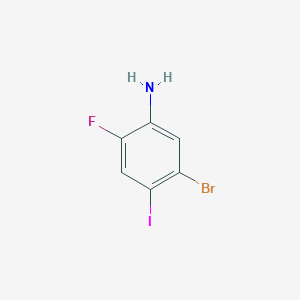
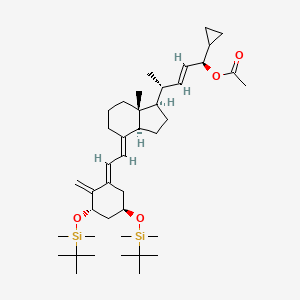
![8-Methylpyrido[2,3-b]pyrazin-7-amine](/img/structure/B12845264.png)
